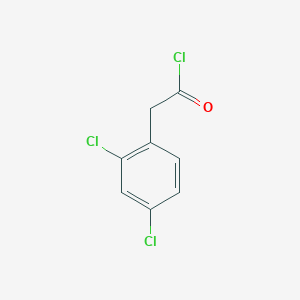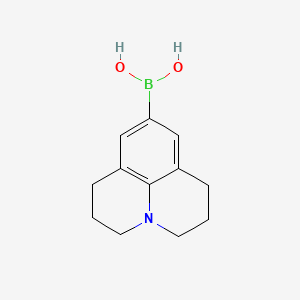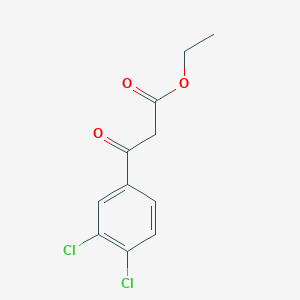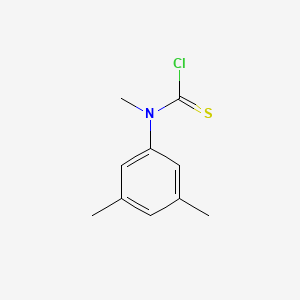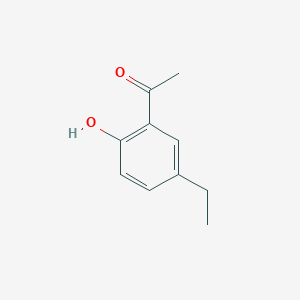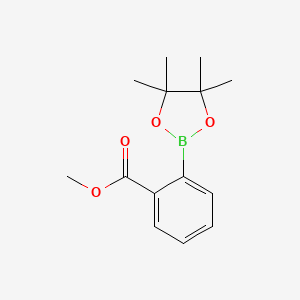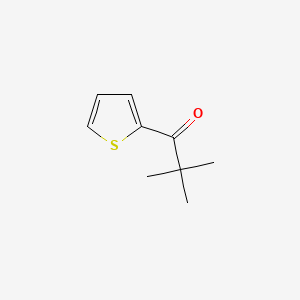
2-(Trimetilacil)tiofeno
Descripción general
Descripción
“2-(Trimethylacetyl)thiophene” is an aromatic ketone . It is also known as 2,2-Dimethyl-1-(2-thienyl)propan-1-one . The CAS Number is 20409-48-7 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . A specific synthesis process for a related compound, 2-thiophene acetonitrile, involves the use of trimethylsilyl cyanides, tetrabutyl fluoride amine, and chloromethyl thiophene .Molecular Structure Analysis
The molecular formula of “2-(Trimethylacetyl)thiophene” is C9H12OS . The molecular weight is 168.26 . The InChI key is PMUOKYKJIKZPIR-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .Physical and Chemical Properties Analysis
The boiling point of “2-(Trimethylacetyl)thiophene” is 114-116 °C/14 mmHg . The density is 1.070 g/mL at 25 °C . The refractive index is 1.536 .Aplicaciones Científicas De Investigación
Ciencia de los materiales
El 2-(Trimetilacil)tiofeno se utiliza en la ciencia de los materiales debido a su estabilidad y propiedades electrónicas. Sirve como bloque de construcción para sintetizar varios polímeros y copolímeros, que son esenciales para crear materiales avanzados para dispositivos electrónicos . Estos materiales tienen aplicaciones en células fotovoltaicas, diodos emisores de luz (LED) y como semiconductores en la electrónica orgánica .
Química industrial
En la química industrial, este compuesto se utiliza para sintetizar derivados del tiofeno que actúan como inhibidores de la corrosión. Estos inhibidores son cruciales para proteger los metales en la maquinaria y la infraestructura, extendiendo así su vida útil y reduciendo los costes de mantenimiento .
Farmacéuticos
Los derivados del tiofeno, incluido el this compound, son importantes en la investigación farmacéutica. Son intermediarios clave en la síntesis de varios fármacos debido a su anillo de tiofeno bioactivo. Este compuesto participa en la creación de moléculas con potenciales propiedades antiinflamatorias, anticancerígenas y antimicrobianas .
Síntesis orgánica
El this compound juega un papel vital en la síntesis orgánica. Se utiliza para construir moléculas orgánicas complejas, incluidos compuestos basados en el tiofeno, que son importantes para desarrollar nuevas entidades químicas con posibles aplicaciones en medicina y agricultura .
Electrónica
Este compuesto es fundamental en el desarrollo de materiales electrónicos. Los materiales basados en el tiofeno son ampliamente reconocidos por su éxito en la electrónica orgánica. Se utilizan en la síntesis de macromoléculas para aplicaciones optoelectrónicas, que son componentes críticos en dispositivos como los transistores de efecto de campo orgánico (OFET) y la fotovoltaica orgánica (OPV) .
Ciencias ambientales
Si bien las aplicaciones directas en las ciencias ambientales no están explícitamente documentadas, el uso del this compound en la creación de materiales con aplicaciones electrónicas puede contribuir indirectamente a la sostenibilidad ambiental. Por ejemplo, los materiales desarrollados para células solares pueden conducir a fuentes de energía más limpias, lo que tiene un impacto ambiental positivo .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOKYKJIKZPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380315 | |
| Record name | 2-(trimethylacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20409-48-7 | |
| Record name | 2-(trimethylacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylacetyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


